3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridine
CAS No.: 1228665-48-2
Cat. No.: VC0111442
Molecular Formula: C19H31FN2OSi
Molecular Weight: 350.553
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1228665-48-2 |
---|---|
Molecular Formula | C19H31FN2OSi |
Molecular Weight | 350.553 |
IUPAC Name | tert-butyl-[[1-(6-fluoro-5-prop-2-enylpyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane |
Standard InChI | InChI=1S/C19H31FN2OSi/c1-7-8-16-9-10-17(21-18(16)20)22-12-11-15(13-22)14-23-24(5,6)19(2,3)4/h7,9-10,15H,1,8,11-14H2,2-6H3 |
Standard InChI Key | GHHPFVLQPIAZFW-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)CC=C)F |
Introduction
Physical and Chemical Properties
Structural Features
The molecular structure of 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoropyridine consists of several key functional groups that contribute to its chemical behavior and utility. Analysis of the compound's hydrogen bonding capabilities reveals that it possesses 3 hydrogen bond acceptor sites and 0 hydrogen bond donor sites . The pyridine core provides a planar, aromatic foundation with the electronegative fluorine atom at the 2-position influencing the electronic distribution across the ring. The allyl group at the 3-position introduces an unsaturated functionality with potential for further transformations, including addition reactions, cross-coupling processes, or metathesis chemistry. The pyrrolidine ring connected to the 6-position of the pyridine creates a tertiary amine junction, contributing to the compound's basicity profile and potential for engaging in nucleophilic reactions. The silyl-protected hydroxymethyl group on the pyrrolidine ring represents a masked functional group that can be selectively revealed under appropriate deprotection conditions.
Data Tables
Table 1: Physical and Chemical Properties of 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoropyridine
Table 2: Product Identification Codes for Commercial Sources
Source/Vendor | Product Code/Identifier | Reference |
---|---|---|
MolCore | MC179P09 | |
ChemCD | CCD02493301 | |
TheClinivex | RCLS107595 |
Applications and Utility
Role in Pharmaceutical Synthesis
3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoropyridine serves as a valuable intermediate in multi-step synthetic pathways, particularly in pharmaceutical manufacturing. MolCore specializes in producing this compound as a high-purity intermediate for global pharmaceutical and research industries, indicating its importance in commercial synthetic processes . The presence of the tert-butyldimethylsilyl protecting group suggests its role in sequential synthesis where selective deprotection and further functionalization of the hydroxyl group is required at specific stages. The allyl functionality provides an additional point for structural elaboration through various carbon-carbon bond-forming reactions, while the fluoropyridine core contributes important electronic properties to potential drug candidates. This compound embodies several structural motifs frequently encountered in medicinal chemistry, suggesting its potential utility in developing compounds for various therapeutic applications.
Research Applications in Fluorinated Heterocycles
The compound 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoropyridine represents a valuable example of a fluorinated heterocycle that can serve as a model substrate for developing and studying novel synthetic methodologies. Recent advances in photoredox catalysis have highlighted the utility of fluorinated compounds in radical cyclization reactions, where fluorine's electron-withdrawing properties influence reaction pathways and selectivity . In this context, the compound could potentially participate in photoredox-mediated transformations that exploit the electronic properties of the fluoropyridine system. The presence of multiple functional groups within a single molecule also makes this compound suitable for investigating chemoselective transformations and developing new synthetic protocols that can distinguish between different reactive sites. Such studies contribute to expanding the toolkit of synthetic organic chemists working in both academic and industrial settings.
Structural Significance in Drug Design
Fluorinated heterocycles like 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoropyridine have gained prominence in drug design due to the beneficial properties that fluorine imparts to pharmaceutical candidates. The incorporation of fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism, improve lipophilicity for better membrane permeation, and strengthen binding interactions with target proteins through various electronic effects . The pyrrolidine motif represents a privileged structure in medicinal chemistry, appearing in numerous marketed drugs across diverse therapeutic areas. When combined with the fluoropyridine core, this creates a scaffold with potential applications in developing compounds for neurological disorders, anti-infective agents, or anticancer therapeutics. The protected hydroxymethyl functionality provides an opportunity for introducing additional polar groups after deprotection, allowing for fine-tuning of physicochemical properties in potential drug candidates derived from this intermediate.
Synthesis and Manufacturing
Synthetic Approaches
Structure-Activity Relationships
Significance of the Fluoropyridine Moiety
The fluoropyridine core in 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoropyridine contributes significantly to the compound's chemical behavior and potential applications. Fluorine substitution on heterocyclic rings has become a common strategy in medicinal chemistry due to its ability to optimize pharmacokinetic and pharmacodynamic properties. The presence of fluorine at the 2-position of the pyridine ring creates an electron-deficient center that influences the electron distribution throughout the aromatic system. This electronic effect can alter several properties including the basicity of the pyridine nitrogen and its potential for hydrogen bonding interactions. The electron-withdrawing nature of fluorine prevents oxidation of amine substrates and products under specific reaction conditions, as demonstrated in related photoredox-mediated transformations of fluorinated heterocycles . This property can be particularly advantageous in developing selective synthetic methodologies that distinguish between different nitrogen-containing functional groups based on their oxidation potentials.
Role of the Pyrrolidine and Protected Hydroxymethyl Group
The pyrrolidine ring in 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoropyridine introduces a saturated nitrogen heterocycle that provides conformational flexibility and a basic nitrogen center. The substitution at the 3-position of the pyrrolidine with a protected hydroxymethyl group creates a stereogenic center, potentially leading to stereoisomers with distinct three-dimensional arrangements. The tert-butyldimethylsilyloxy protection of the hydroxymethyl group serves as a temporary masking strategy that allows for selective deprotection under specific conditions, typically using fluoride sources or mild acids. Following deprotection, the revealed primary alcohol would become available for further chemical transformations including oxidation, esterification, or conversion to other functional groups. This staged unveiling of functionality is a common strategy in complex molecule synthesis where controlling the sequence of reactions is crucial to achieving the desired transformation efficiently and selectively.
Contributions of the Allyl Substituent
The allyl substituent at the 3-position of the pyridine ring in 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoropyridine provides an unsaturated functional group with diverse reactivity potential. This terminal alkene can participate in various transformations including hydroboration-oxidation to introduce hydroxyl groups, epoxidation followed by nucleophilic opening, ozonolysis to generate carbonyl compounds, or transition metal-catalyzed coupling reactions to extend carbon chains. The presence of this versatile functional group enhances the compound's utility as a synthetic intermediate by providing an additional handle for structural elaboration. In the context of medicinal chemistry, the allyl group could potentially be modified to introduce pharmacophoric elements or to optimize physicochemical properties of derived compounds. The position of the allyl group relative to the fluorine and pyrrolidine substituents creates a specific electronic and steric environment that could influence the selectivity of reactions at this site.
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